molecular formula C25H19FN4O2S B13752187 Benzamide, N-(7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo(3,4-b)(1,3)thiazin-6-yl)- CAS No. 113056-54-5

Benzamide, N-(7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo(3,4-b)(1,3)thiazin-6-yl)-

Cat. No.: B13752187
CAS No.: 113056-54-5
M. Wt: 458.5 g/mol
InChI Key: BSUUTIXYWVXLOZ-UHFFFAOYSA-N
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Description

Benzamide, N-[7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo[3,4-b][1,3]thiazin-6-yl]-: is a complex organic compound that belongs to the class of triazolothiazine derivatives. This compound is characterized by its unique structure, which includes a benzamide moiety, a fluorophenyl group, and a triazolothiazine ring system. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo[3,4-b][1,3]thiazin-6-yl]- typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl and methylphenyl groups is carried out through electrophilic aromatic substitution reactions. The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

Benzamide, N-[7-(4-fluorophenyl)-6,7-dihydro-3-(3-methylphenyl)-5-oxo-5H-1,2,4-triazolo[3,4-b][1,3]thiazin-6-yl]-:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiazine ring system is believed to play a crucial role in binding to these targets, leading to the modulation of biological pathways. The fluorophenyl and methylphenyl groups contribute to the compound’s overall stability and specificity in its interactions.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiazine derivatives: Compounds with similar ring systems but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups but different core structures.

    Benzamide derivatives: Compounds with benzamide moieties but different aromatic substitutions.

Uniqueness

  • The combination of the triazolothiazine ring with fluorophenyl and methylphenyl groups makes this compound unique in terms of its chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, which may not be achievable with other similar compounds.

Properties

CAS No.

113056-54-5

Molecular Formula

C25H19FN4O2S

Molecular Weight

458.5 g/mol

IUPAC Name

N-[7-(4-fluorophenyl)-3-(3-methylphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazin-6-yl]benzamide

InChI

InChI=1S/C25H19FN4O2S/c1-15-6-5-9-18(14-15)22-28-29-25-30(22)24(32)20(27-23(31)17-7-3-2-4-8-17)21(33-25)16-10-12-19(26)13-11-16/h2-14,20-21H,1H3,(H,27,31)

InChI Key

BSUUTIXYWVXLOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C(=O)C(C(S3)C4=CC=C(C=C4)F)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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